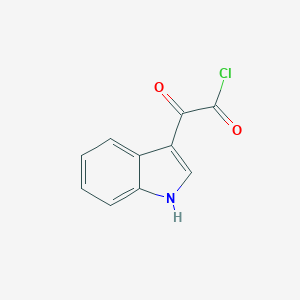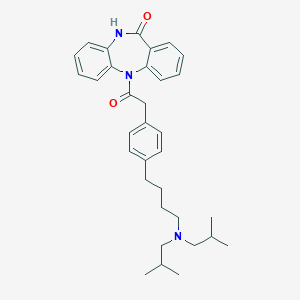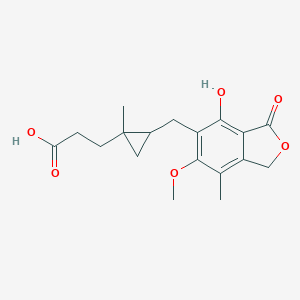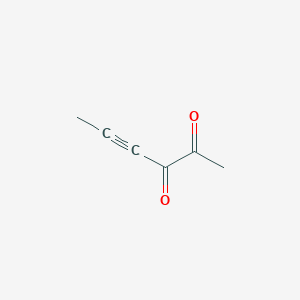
4-Hexyne-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Laureth-4: is a synthetic polymer widely used in cosmetics and personal care products. It is primarily utilized as a surfactant and emulsifier, helping to improve the texture and consistency of formulations. Laureth-4 is derived from lauryl alcohol, which is obtained from lauric acid, a saturated fatty acid found in palm kernel oil or coconut oil .
準備方法
Synthetic Routes and Reaction Conditions: Laureth-4 is synthesized through a process known as ethoxylation, where ethylene oxide is added to lauryl alcohol. The reaction involves the following steps:
Ethoxylation: Lauryl alcohol reacts with ethylene oxide in the presence of a catalyst to form laureth-4.
Purification: The resulting product is purified to remove any unreacted ethylene oxide and other impurities.
Industrial Production Methods: In industrial settings, laureth-4 is produced in large-scale reactors where the ethoxylation process is carefully controlled to ensure consistent product quality. The reaction is monitored for temperature, pressure, and the ratio of reactants to achieve the desired degree of ethoxylation .
化学反応の分析
Types of Reactions: Laureth-4 primarily undergoes the following types of reactions:
Oxidation: Laureth-4 can be oxidized to form various oxidation products, depending on the reaction conditions.
Substitution: It can undergo substitution reactions where the ethoxylate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Substitution reactions often involve reagents such as halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions include various ethoxylated derivatives and oxidation products, which can be further utilized in different applications .
科学的研究の応用
Laureth-4 has a wide range of applications in scientific research, including:
作用機序
Laureth-4 exerts its effects primarily through its surfactant properties. It lowers the surface tension between two substances, such as oil and water, allowing them to mix more easily. This is achieved through the alignment of laureth-4 molecules at the interface, with the hydrophilic (water-attracting) end interacting with water and the hydrophobic (oil-attracting) end interacting with oil . This mechanism enables the formation of stable emulsions and dispersions.
類似化合物との比較
Similar Compounds:
Sodium Laureth Sulfate: Another ethoxylated lauryl alcohol derivative, commonly used as a detergent and surfactant in personal care products.
Uniqueness of Laureth-4: Laureth-4 is unique due to its balance of hydrophilic and hydrophobic properties, making it an effective emulsifier and surfactant in a wide range of formulations. Its specific degree of ethoxylation (four ethylene oxide units) provides an optimal balance for many cosmetic and industrial applications .
特性
CAS番号 |
159146-89-1 |
|---|---|
分子式 |
C6H6O2 |
分子量 |
110.11 g/mol |
IUPAC名 |
hex-4-yne-2,3-dione |
InChI |
InChI=1S/C6H6O2/c1-3-4-6(8)5(2)7/h1-2H3 |
InChIキー |
SDWIGJDORAFEGT-UHFFFAOYSA-N |
SMILES |
CC#CC(=O)C(=O)C |
正規SMILES |
CC#CC(=O)C(=O)C |
同義語 |
4-Hexyne-2,3-dione (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B125027.png)
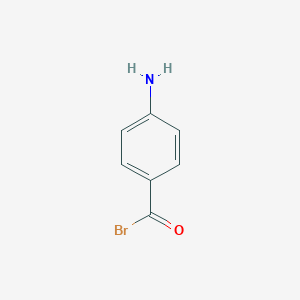




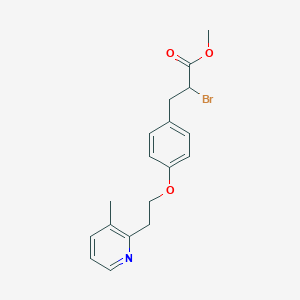


![(2S)-2-[[(2R)-2-[[(2S)-2-azaniumylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B125057.png)
![4-Methyl-N-[(1S)-1-methyl-2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]benzenesulfonamide](/img/structure/B125060.png)
